N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O3/c1-29-18-8-7-14(9-15(18)21)23-19(27)11-25-20(28)17-10-16(24-26(17)12-22-25)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKGNRFSUKCTPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a compound that has gained attention in medicinal chemistry for its potential biological activities. This article reviews its biological activity, focusing on anticancer and anti-inflammatory properties, supported by data tables and relevant case studies.
Structural Overview
The compound features a complex structure characterized by a pyrazolo[1,5-d][1,2,4]triazin core and various functional groups that contribute to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 413.85 g/mol. The unique arrangement of atoms allows for specific interactions with biological targets, influencing various pathways.
Anticancer Activity
Numerous studies have investigated the anticancer properties of this compound. The following table summarizes the effectiveness of this compound against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| SF-268 | 12.50 | Cell cycle arrest |
| NCI-H460 | 42.30 | Inhibition of proliferation |
The data indicates that the compound exhibits significant cytotoxicity against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines, making it a promising candidate for further development as an anticancer agent.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammatory markers in vitro. This dual action enhances its therapeutic potential in treating diseases characterized by both inflammation and cancer.
Case Studies
MCF7 Cell Line Study : A study conducted by Bouabdallah et al. demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against MCF7 cells, supporting the hypothesis that pyrazole derivatives can be developed into effective anticancer agents.
NCI-H460 Evaluation : Another study focused on the NCI-H460 cell line revealed that compounds related to this structure induced apoptosis and inhibited cell growth effectively at low concentrations, indicating a promising avenue for lung cancer treatment.
The mechanisms underlying the biological activity of this compound are still under investigation. However, preliminary findings suggest that it may interact with specific enzymes and receptors involved in apoptosis and inflammatory pathways.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
- Pyrazolo-Triazinone vs.
- Substituent Effects :
- Halogen Differences : The target’s 3-chloro group (electron-withdrawing) contrasts with the 4-bromo substituent in the analog from . Bromine’s larger atomic radius may increase steric hindrance, while chlorine’s higher electronegativity could enhance dipole interactions .
- Methoxy Positioning : The target’s 4-methoxy group on the phenyl ring may engage in stronger hydrogen bonding compared to the 3-methoxybenzyl group in the analog, which is more sterically shielded .
Hydrogen Bonding and Crystallinity
The target compound’s acetamide moiety and pyrazolo-triazinone core provide multiple hydrogen-bonding donors (N–H) and acceptors (C=O, triazine N). Graph set analysis (as per Etter’s formalism) suggests that such compounds often form R₂²(8) motifs, where two intermolecular H-bonds create 8-membered rings .
Q & A
Q. What are the key synthetic steps for preparing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, including:
- Amide bond formation : Coupling the pyrazolo-triazine core with the chloro-methoxyphenyl acetamide moiety using carbodiimide-based reagents (e.g., EDC/HOBt) .
- Cyclization : Formation of the pyrazolo-triazine ring under reflux in polar aprotic solvents (e.g., DMF or DMSO) with bases like K₂CO₃ .
- Purification : Column chromatography or recrystallization to isolate the final product. Optimization focuses on solvent polarity (e.g., DMF for enhanced nucleophilicity), temperature control (60–100°C), and catalyst selection (e.g., Pd catalysts for cross-coupling steps) .
Q. Which analytical techniques are critical for structural validation and purity assessment?
Q. What structural features contribute to its potential biological activity?
- Chloro-methoxyphenyl group : Enhances lipophilicity and membrane permeability .
- Pyrazolo-triazine core : Acts as a hydrogen-bond acceptor, potentially interacting with enzyme active sites .
- Phenyl substituent : Influences π-π stacking in target binding .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final coupling step?
- Temperature modulation : Lower temperatures (0–5°C) reduce side reactions during amide coupling .
- Solvent selection : Switch from DMF to THF for sterically hindered intermediates .
- Inert atmosphere : Use N₂/Ar to prevent oxidation of sensitive intermediates .
Q. How to resolve contradictions in reported biological activity data across studies?
- Assay standardization : Validate cell lines (e.g., HepG2 vs. HEK293) and incubation times .
- Purity verification : Re-test compounds with HPLC to rule out impurities affecting IC₅₀ values .
- Structural analogs : Compare activity with derivatives (e.g., fluorophenyl vs. methoxyphenyl variants) to identify SAR trends .
Q. What computational methods predict binding interactions with biological targets?
- Molecular docking : Screens against kinases (e.g., EGFR) using PyMol or AutoDock .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR modeling : Correlates substituent electronegativity with activity (e.g., chloro groups enhance potency) .
Q. How to determine regioselectivity in cyclization steps during synthesis?
- Isotopic labeling : Track ¹⁵N-labeled intermediates via NMR to identify reaction pathways .
- In-situ monitoring : Use FTIR to detect transient intermediates (e.g., enolates) .
Q. How to validate compound stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
